2-Hydroxy-2-(4-isopropylphenyl)acetonitrile
Overview
Description
Synthesis Analysis
A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which is structurally related to 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. This method showcases the versatility and efficiency of synthesizing hydroxyphenylacetonitriles, including derivatives like this compound, providing a foundation for further chemical modification and application (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied through various spectroscopic methods. For instance, the association of 2-isopropylphenol through hydrogen bonding in different solvents, including acetonitrile, has been investigated using high-resolution nuclear magnetic resonance spectroscopy. These studies help in understanding the electronic and structural aspects that influence the chemical behavior of such compounds (Luo et al., 2001).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, showcasing its reactive nature. For example, the electrochemical oxidation of related compounds in acetonitrile has been explored, revealing products derived from intermediate phenoxy radicals or phenoxonium ions, depending on the solution conditions and electrode potential. Such studies are crucial for understanding the oxidation behavior and potential applications in synthetic chemistry (Richards & Evans, 1977).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and boiling point, are influenced by its molecular structure. The study of hydrogen bonding association of similar compounds in solvents like acetonitrile provides insights into the solvation and interaction behaviors, which are critical for applications in solution chemistry and formulation development (Luo et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental aspects of this compound's chemistry. Research on the electrochemical oxidation and reactions with cyanide ions provides valuable data on the compound's chemical versatility and potential for further functionalization (Richards & Evans, 1977).
Scientific Research Applications
Hydrogen Bonding Studies : Luo, Lay, and Chen (2001) investigated the hydrogen bonding association of 2-isopropylphenol, a compound structurally related to 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, in different solvents including acetonitrile. This research enhances understanding of molecular interactions, which is crucial in fields like medicinal chemistry and materials science (Luo, Lay, & Chen, 2001).
Electrochemical Oxidation : Richards and Evans (1977) studied the anodic oxidation of derivatives of isopropylphenol in acetonitrile. Understanding the electrochemical behavior of these compounds is significant for developing new synthetic methodologies and materials (Richards & Evans, 1977).
Reaction with Singlet Oxygen : Yoshioka et al. (1998) explored the reaction of singlet oxygen with enolic tautomers of certain diketones in acetonitrile. Such studies are vital for understanding oxidative processes in organic chemistry and potential applications in pharmaceuticals (Yoshioka et al., 1998).
Demethylation Studies : Kawamura et al. (1994) investigated the demethylation of acetophenones in acetonitrile, contributing to knowledge in organic synthesis and the manipulation of molecular structures (Kawamura et al., 1994).
Synthesis Studies : Maghsoodlou et al. (2010) reported the synthesis of certain compounds in acetonitrile, highlighting the importance of solvent choice in organic synthesis and the development of new compounds (Maghsoodlou et al., 2010).
Endophytic Fungus Research : Chapla et al. (2014) isolated new compounds from an endophytic fungus in acetonitrile, demonstrating the role of organic solvents in natural product extraction and potential drug discovery (Chapla et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIHTKCTUICKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558567 | |
Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91132-18-2 | |
Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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